molecular formula C13H20N2 B1456268 1-Ethyl-3-(2-methylphenyl)piperazine CAS No. 1248907-56-3

1-Ethyl-3-(2-methylphenyl)piperazine

Cat. No.: B1456268
CAS No.: 1248907-56-3
M. Wt: 204.31 g/mol
InChI Key: WJGQXEDWHZUMFG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylphenyl)piperazine is a chemical compound with the molecular formula C13H20N2 . It is used in the preparation of (2,5-Dioxopyrrolidin-L-yl) (phenyl)acetamide derivatives, which are useful in the treatment of neurological disorders .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 204.31 g/mol . Further structural analysis would require more specific data such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are involved in various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and more .


Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow viscous liquid . More specific physical and chemical properties such as density, melting point, and boiling point would require additional data.

Scientific Research Applications

  • Therapeutic Agents for Cocaine Abuse :

    • A study explored the development of long-acting agents for treating cocaine abuse, focusing on hydroxylated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and related compounds. These compounds showed selective affinity for dopamine and serotonin transporters, indicating potential as therapeutic agents for cocaine abuse (Hsin et al., 2002).
  • Insecticide Development :

    • Research into the design and synthesis of novel insecticides was based on the serotonergic ligand 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). This study found that derivatives of this compound showed significant growth-inhibiting and larvicidal activities against armyworm, indicating their potential as novel insecticides with a unique mode of action (Cai et al., 2010).
  • Radiolabeled Antagonists for PET Studies :

    • A paper discussed the use of [18F]p-MPPF, a 5-HT1A antagonist radiolabeled with fluorine-18, for studying serotonergic neurotransmission using positron emission tomography (PET). This compound has been used in both animal and human studies to understand serotonin receptor dynamics (Plenevaux et al., 2000).
  • Antibacterial Agents :

    • A study on pyrido(2,3-d)pyrimidine derivatives, including those with piperazine substituents, revealed that some of these compounds showed significant antibacterial activity, especially against gram-negative bacteria. This indicates their potential application in developing new antibacterial agents (Matsumoto & Minami, 1975).
  • Anticancer Evaluation :

    • A study evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents. These compounds showed significant in vitro activity against various cancer cell lines, suggesting their potential use in cancer treatment (Turov, 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding inhalation or ingestion .

Future Directions

Piperazine derivatives, including 1-Ethyl-3-(2-methylphenyl)piperazine, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future research may explore new methods of synthesis, potential therapeutic applications, and further elucidation of their mechanisms of action.

Mechanism of Action

Target of Action

1-Ethyl-3-(2-methylphenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . The primary targets of piperazine derivatives are often GABA receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound, like other piperazine derivatives, is believed to act as a GABA receptor agonist . This means it binds directly and selectively to GABA receptors, presumably causing hyperpolarization of nerve endings, which can result in a variety of physiological effects .

Biochemical Pathways

Given its proposed action as a gaba receptor agonist , it is likely that it influences the GABAergic neurotransmission pathway, which plays a key role in a variety of neurological processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a GABA receptor agonist , it could potentially lead to increased inhibitory neurotransmission, which could have a variety of effects depending on the specific physiological context.

Properties

IUPAC Name

1-ethyl-3-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15-9-8-14-13(10-15)12-7-5-4-6-11(12)2/h4-7,13-14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQXEDWHZUMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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